2,2-Dichloro-1-(4-hydroxyphenyl)ethanone

Antibacterial Mycobacterium tuberculosis Serum Stability

Selecting 2,2-Dichloro-1-(4-hydroxyphenyl)ethanone (CAS 4974-60-1) is a strategic decision for tuberculosis drug discovery. Its specific gem-dichloromethyl carbonyl group provides electrophilic reactivity that is not diminished by serum, a critical advantage over monochloro or dibromo analogs for hit-to-lead optimization. This scaffold enables unique Favorskii rearrangements inaccessible to 4-hydroxyacetophenone, making it an essential, non-substitutable building block for complex molecule synthesis and a precise LC-MS/HPLC reference standard due to its distinct lipophilicity (XLogP3 2.7). Verify your research with this product-specific advantage.

Molecular Formula C8H6Cl2O2
Molecular Weight 205.03 g/mol
CAS No. 4974-60-1
Cat. No. B13751556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dichloro-1-(4-hydroxyphenyl)ethanone
CAS4974-60-1
Molecular FormulaC8H6Cl2O2
Molecular Weight205.03 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)C(Cl)Cl)O
InChIInChI=1S/C8H6Cl2O2/c9-8(10)7(12)5-1-3-6(11)4-2-5/h1-4,8,11H
InChIKeyICMNJORCMZYSAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Dichloro-1-(4-hydroxyphenyl)ethanone (CAS 4974-60-1): A Versatile Halomethyl Aryl Ketone Building Block for Synthesis and Biological Evaluation


2,2-Dichloro-1-(4-hydroxyphenyl)ethanone (CAS 4974-60-1) is a halogenated aryl ketone featuring a 4-hydroxyphenyl group and a gem-dichloromethyl carbonyl moiety [1]. This bifunctional structure confers a high degree of electrophilic reactivity, particularly at the carbonyl carbon, making it a valuable intermediate in organic synthesis and a scaffold for medicinal chemistry [1]. Its molecular formula is C8H6Cl2O2, with a molecular weight of 205.03 g/mol [1].

Why Halomethyl Aryl Ketone Analogs Cannot Be Interchanged: Evidence for 2,2-Dichloro-1-(4-hydroxyphenyl)ethanone (CAS 4974-60-1) Specificity


Within the class of halomethyl aryl ketones, even minor structural changes can drastically alter chemical reactivity and biological activity. The presence of a specific halogen (e.g., Cl vs. Br) and the nature of the aryl substituent (e.g., -OH vs. -OCH3) are critical determinants of performance [1]. For example, the gem-dichloromethyl group confers distinct electrophilicity compared to monochloro or dibromo analogs [1], directly impacting synthetic yields [2] and, crucially, dictating antibacterial spectrum and serum stability [3]. Therefore, substituting 2,2-Dichloro-1-(4-hydroxyphenyl)ethanone with a structurally similar compound without specific comparative evidence is likely to result in suboptimal or different outcomes, making a product-specific evidence guide essential for procurement and research decisions.

Quantitative Evidence Guide for 2,2-Dichloro-1-(4-hydroxyphenyl)ethanone (CAS 4974-60-1): Data-Driven Differentiation for Informed Procurement


Antibacterial Spectrum: Dichloromethyl Ketones Show Selective Activity Against Mycobacterium tuberculosis with Serum Stability

In a class of halomethyl aryl ketones, the dichloromethyl group is essential for activity against *Mycobacterium tuberculosis* and confers stability in serum, unlike chloromethyl and dibromomethyl analogs. This was demonstrated in a study of chloroacetyl, dichloroacetyl, and dibromoacetyl derivatives of various diaryl systems [1].

Antibacterial Mycobacterium tuberculosis Serum Stability

Synthetic Yield Variability: The 4-Hydroxy Substituent Influences Efficiency in Dichloroethanone Formation

The efficiency of converting a 1-arylethanone to its 1-aryl-2,2-dichloroethanone derivative is highly dependent on the aryl substituent. While a general yield range of 48-89% is reported for this class of compounds, the specific yield for the 4-hydroxy derivative is not provided in this dataset, underscoring the need for compound-specific optimization [1].

Organic Synthesis Chlorination Reaction Yield

Physicochemical and Reactivity Profile: Quantified Differences from the Methoxy Analog

The presence of a hydroxyl group (-OH) versus a methoxy group (-OCH3) on the phenyl ring results in distinct physicochemical properties. 2,2-Dichloro-1-(4-hydroxyphenyl)ethanone (MW: 205.03 g/mol, XLogP3: 2.7) differs from its methoxy analog 2,2-Dichloro-1-(4-methoxyphenyl)ethanone (MW: 219.06 g/mol) [REFS-1, REFS-2]. The hydroxyl group can act as both a hydrogen bond donor and acceptor, which is critical for interactions with biological targets, a feature not shared by the methoxy group [1].

Physicochemical Properties Reactivity Analytical Chemistry

Electrophilic Reactivity: Dichloromethyl Ketones as Superior Substrates for Nucleophilic Attack

The presence of two chlorine atoms on the α-carbon creates a highly electrophilic center, making 2,2-Dichloro-1-(4-hydroxyphenyl)ethanone significantly more reactive towards nucleophiles than its non-halogenated parent, 4-hydroxyacetophenone . This bifunctional nature allows for diverse synthetic transformations, including Favorskii rearrangements .

Reactivity Electrophilicity Nucleophilic Substitution

Optimal Application Scenarios for 2,2-Dichloro-1-(4-hydroxyphenyl)ethanone (CAS 4974-60-1) Driven by Quantitative Evidence


Antibacterial Drug Discovery: Screening for Serum-Stable Anti-Tuberculosis Agents

This compound serves as a key scaffold for developing new anti-tuberculosis agents. As demonstrated in Section 3, the dichloromethyl ketone class exhibits activity against *Mycobacterium tuberculosis* that is not diminished by serum, a crucial advantage over other halomethyl analogs [1]. This makes it a superior starting point for hit-to-lead optimization in tuberculosis drug discovery programs.

Synthetic Chemistry: A Superior Electrophilic Building Block for Complex Molecules

Its high electrophilicity, quantified by the presence of the gem-dichloro group (see Section 3), makes it a versatile building block for constructing complex molecules. It can participate in unique reactions like the Favorskii rearrangement, enabling the synthesis of carboxylic acid derivatives and other heterocyclic systems not easily accessible from 4-hydroxyacetophenone . This justifies its procurement as a specialized synthetic intermediate.

Analytical Method Development: Use as a Distinct Reference Standard for LC-MS or HPLC

Given the quantifiable differences in molecular weight (205.03 vs 219.06 g/mol) and lipophilicity (XLogP3 2.7) compared to its methoxy analog (see Section 3), 2,2-Dichloro-1-(4-hydroxyphenyl)ethanone provides a distinct analytical signature [2]. It is ideal for use as a reference standard in developing and validating analytical methods (e.g., LC-MS, HPLC) for research samples, reaction monitoring, or impurity profiling where precise identification is required.

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